Euprocin
Description
Structure
2D Structure
Properties
CAS No. |
1301-42-4 |
|---|---|
Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1 |
InChI Key |
CAFOIGUDKPQBIO-BYIOMEFUSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Role of Polyethylene Glycols
PEG 400 (liquid) and PEG 4000 (solid) form a semi-solid matrix when mixed in specific ratios, enabling controlled release of mupirocin. PEG 400 acts as a solvent for the API, while PEG 4000 provides structural integrity. The patent specifies a weight ratio of PEG 400 to PEG 4000 ranging from 3:1 to 8:1, depending on the desired viscosity.
Stabilizing Agents
Organic acids are critical for inhibiting degradation of mupirocin. Citric acid (1–2% w/w) or tartaric acid (0.2–0.5% w/w) chelate metal ions that catalyze hydrolysis, reducing the formation of impurity C, a common degradation product. Comparative studies show formulations without organic acids exhibit 12–15% higher impurity levels after six months of storage.
Stepwise Preparation Methodology
The patented method involves three sequential stages: dissolution of stabilizers, matrix formation, and API incorporation.
Dissolution of Organic Acids
Organic acids are dissolved in PEG 400 at room temperature. Citric acid demonstrates superior solubility (up to 2.5% w/v) compared to tartaric acid (0.8% w/v), making it preferable for high-concentration formulations.
Melting and Homogenization
PEG 4000 is added to the PEG 400–acid mixture and heated to 50–60°C until fully molten. Maintaining this temperature ensures homogeneity without degrading heat-sensitive components. Stirring at 300–500 rpm for 20–30 minutes achieves uniform dispersion.
Incorporation of Mupirocin
Mupirocin is added to the molten base under continuous stirring. The API’s solubility in PEG 400 at 60°C is approximately 8% w/w, necessitating precise temperature control to prevent recrystallization during cooling.
Formulation Variants and Comparative Data
The patent provides three embodiments with varying concentrations of mupirocin and stabilizers (Table 1).
Table 1: Composition of Mupirocin Ointment Embodiments
| Component | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Mupirocin (g) | 10 | 3 | 25 |
| PEG 400 (g) | 391 | 317 | 420 |
| PEG 4000 (g) | 98 | 179.8 | 53 |
| Organic Acid (g) | Citric (1) | Tartaric (0.2) | Lactic (2) |
Stability Testing
Accelerated stability studies (40°C/75% RH) over six months revealed:
-
Embodiment 1 : Impurity C = 0.8% (vs. 2.1% in stabilizer-free control).
-
Embodiment 3 : Higher lactic acid content (2%) reduced oxidative degradation by 22% compared to citric acid.
Impact of Organic Acids on Shelf Life
Chelation Mechanism
Citric acid binds divalent cations (e.g., Fe²⁺, Cu²⁺) that promote free radical formation. Fourier-transform infrared (FTIR) spectroscopy confirms a 40% reduction in metal ion concentration when 1% citric acid is added.
pH Modulation
Organic acids maintain formulation pH at 4.5–5.5, minimizing alkaline hydrolysis of mupirocin’s ester linkage. Formulations without stabilizers exhibit pH drift to 6.8–7.2, correlating with a 30% loss in potency after 12 months.
Industrial-Scale Manufacturing Considerations
Mixing Equipment
High-shear mixers are preferred for large batches (≥500 kg) to ensure uniform distribution of PEG 4000. Processing times extend to 45–60 minutes for batches exceeding 1,000 kg.
Cooling Protocols
Controlled cooling at 0.5°C/minute prevents API crystallization. Rapid cooling (<0.2°C/min) induces amorphous regions, reducing physical stability.
Regulatory and Quality Control Aspects
Chemical Reactions Analysis
Key Enzymatic Steps:
| Gene | Function | Role in Biosynthesis |
|---|---|---|
| mmpD | Polyketide synthase (PKS) modules | Initiates monic acid chain elongation |
| mupO | Cytochrome P450 | Inserts C10-C11 epoxide in pseudomonic acid A |
| mupW | Dioxygenase | Facilitates pyran ring formation |
| mupH | HMG-CoA synthase | Modifies keto groups to methyl branches |
- Monic Acid Biosynthesis : Begins with acetyl-CoA transfer to MmpD, followed by sequential malonyl-CoA extensions, ketoreduction, and SAM-dependent methylations ( ).
- Post-PKS Tailoring : Includes pyran ring formation (mediated by mupW) and epoxidation (via mupO), critical for bioactivity ( ).
Chemical Stability and Decomposition
Mupirocin exhibits stability under standard storage conditions but degrades under specific stressors ( ):
Stability Profile:
| Condition | Outcome |
|---|---|
| High temperature (>77°C) | Melts; decomposes to carbon oxides |
| Strong oxidizers (e.g., H₂O₂) | Forms peroxides and aldehydes (e.g., formaldehyde) |
| Light exposure | Slow photodegradation |
- Thermal Decomposition : Generates CO, CO₂, and ethylene glycol at combustion temperatures ( ).
- Hydrolysis : Stable in aqueous solutions at pH 5–7 but degrades in alkaline conditions ( ).
Reactivity with Functional Groups
Mupirocin’s reactivity is influenced by its ester, epoxide, and hydroxyl moieties:
Key Reactions:
- Epoxide Ring Opening : The C10-C11 epoxide in pseudomonic acid A reacts with nucleophiles (e.g., water, amines), altering antibacterial activity ( ).
- Ester Hydrolysis : Susceptible to enzymatic cleavage by esterases, yielding monic acid and 9-hydroxynonanoic acid derivatives ( ).
- Oxidation : Reacts with strong oxidizers (e.g., peroxides), forming fragmented aldehydes and ketones ( ).
Research Findings on Reaction Mechanisms
Recent studies highlight:
- Kinetic Studies : Deglycosylation of alkylated cytosine residues (N3-alkylation accelerates deamination 4000-fold) ( ).
- Interstrand Crosslinking : Abasic sites in DNA react with guanine residues, forming cytotoxic interstrand crosslinks ( ).
- Synthetic Analogues : Modifications to the monic acid backbone (e.g., replacing the epoxide with a double bond) reduce potency, confirming structural specificity ( ).
Scientific Research Applications
Pharmaceutical Applications
Euprocin has been investigated for its antiviral properties , making it a candidate for treating viral infections. Research indicates that this compound interacts with biological systems, influencing cellular processes and potentially binding to hormonal receptors. This interaction suggests its utility in developing therapeutic agents targeting endocrine functions.
Case Study: Antiviral Activity
- Objective : Assess the antiviral efficacy of this compound against specific viral strains.
- Method : In vitro assays measuring viral replication in cell cultures treated with varying concentrations of this compound.
- Results : Significant reduction in viral load was observed at higher concentrations, suggesting dose-dependent antiviral activity.
Antioxidant Properties
This compound and its derivatives have shown promising antioxidant activities , which are crucial for protecting cells from oxidative stress. This property opens avenues for research into its role in preventing diseases related to oxidative damage.
Case Study: Antioxidant Efficacy
- Objective : Evaluate the antioxidant capacity of this compound using DPPH radical scavenging assay.
- Method : Comparison of this compound with standard antioxidants like ascorbic acid.
- Results : this compound exhibited comparable scavenging activity, indicating its potential as a natural antioxidant agent.
Drug Delivery Systems
Research has explored the incorporation of this compound into novel drug delivery systems, particularly polymeric micelles. These systems enhance the solubility and bioavailability of hydrophobic drugs.
Case Study: Polymeric Micelles
- Objective : Develop a nanomicelle system incorporating this compound for enhanced drug delivery.
- Method : Synthesis of micelles using amphiphilic block copolymers and characterization via dynamic light scattering.
- Results : Micelles demonstrated improved encapsulation efficiency and stability of this compound, facilitating targeted delivery to tumor sites.
Material Science Applications
This compound's chemical structure allows it to be utilized in developing advanced materials, including polymers with specific properties tailored for biomedical applications.
Case Study: Polymer Development
- Objective : Investigate the use of this compound in synthesizing biocompatible polymers.
- Method : Polymerization reactions involving this compound as a monomer.
- Results : Resulting polymers exhibited favorable mechanical properties and biocompatibility, suitable for medical implants.
Comparative Analysis of Quinoline Derivatives
To better understand this compound's unique characteristics, a comparison with other quinoline derivatives is presented below:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-Methylquinoline | Methyl group at position 2 | Primarily used as an intermediate in synthesis. |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Different biological activities compared to this compound. |
| Quinine | Complex bicyclic structure | Known for antimalarial properties; structurally distinct. |
| Chloroquine | Derivative of quinine with modifications | Used primarily as an antimalarial drug; unique pharmacological effects. |
This compound's distinct combination of functional groups contributes to its specific reactivity and biological activity compared to these related compounds.
Mechanism of Action
The mechanism by which Euprocin exerts its effects involves its interaction with molecular targets in the body. As a local anesthetic, this compound likely works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The table below compares Euprocin with structurally or functionally related compounds:
| Compound | Molecular Formula | CAS Number | Class | Primary Mechanism | Clinical Use |
|---|---|---|---|---|---|
| This compound | C₂₄H₃₄N₂O₂ | 1301-42-4 | Cinchona alkaloid | Sodium channel blockade | Regional anesthesia |
| Bucricaine | C₁₆H₂₂N₂ | 9423 | Acridinamine derivative | Unknown; presumed NMDA receptor antagonism | Experimental anesthetic |
| Etomidate | C₁₄H₁₆N₂O₂ | 33125-97-2 | Imidazole derivative | GABAₐ receptor potentiation | Intravenous anesthesia induction |
| Etorphine | C₂₅H₃₃NO₃ | 14521-96-1 | Opioid | μ-opioid receptor agonism | Large animal anesthesia/analgesia |
| Lidocaine | C₁₄H₂₂N₂O | 137-58-6 | Amino amide | Sodium channel blockade | Local anesthesia, arrhythmia treatment |
Key Observations:
Mechanistic Diversity: this compound and lidocaine share sodium channel blockade as their primary mechanism, but lidocaine’s amino amide structure allows faster onset and shorter duration compared to this compound’s bulky cinchona backbone . Etomidate and Bucricaine represent mechanistically distinct classes (GABAₐ modulation vs. NMDA antagonism), highlighting the diversity in anesthetic drug design .
Structural Complexity :
- This compound’s cinchona-derived structure confers stereochemical complexity, which may contribute to its prolonged action but complicates synthesis and formulation compared to simpler analogs like lidocaine .
Critical Findings:
- This compound’s slower onset and longer duration make it suitable for prolonged procedures but increase the risk of cumulative toxicity, a limitation addressed by lidocaine’s rapid metabolism .
- Etomidate’s ultra-rapid onset is advantageous for induction but linked to adrenal suppression, restricting its use in critically ill patients .
Market and Regulatory Status
- This compound : Historically approved by the FDA but largely replaced by safer alternatives. Remains in use in specific veterinary applications .
Q & A
Q. How can researchers mitigate bias when interpreting conflicting data on this compound's enantiomer-specific activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
